molecular formula C11H11Cl2N B13026621 2-(2-Chloroethyl)quinoline hydrochloride

2-(2-Chloroethyl)quinoline hydrochloride

Cat. No.: B13026621
M. Wt: 228.11 g/mol
InChI Key: JFMDQQFAOVUHPX-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)quinoline hydrochloride is an organic compound with the molecular formula C10H9Cl2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)quinoline hydrochloride typically involves the chlorination of quinoline derivatives. One common method is the reaction of quinoline with ethylene chlorohydrin in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)quinoline hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of different quinoline-based products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various quinoline derivatives with different functional groups.

    Oxidation Reactions: Products include quinoline N-oxides and other oxidized quinoline derivatives.

    Reduction Reactions: Products include reduced quinoline compounds with different degrees of saturation.

Scientific Research Applications

2-(2-Chloroethyl)quinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)quinoline hydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)quinoline hydrochloride
  • 2-(Bromoethyl)quinoline hydrochloride
  • 2-(Iodoethyl)quinoline hydrochloride

Uniqueness

2-(2-Chloroethyl)quinoline hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11Cl2N

Molecular Weight

228.11 g/mol

IUPAC Name

2-(2-chloroethyl)quinoline;hydrochloride

InChI

InChI=1S/C11H10ClN.ClH/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10;/h1-6H,7-8H2;1H

InChI Key

JFMDQQFAOVUHPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCCl.Cl

Origin of Product

United States

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